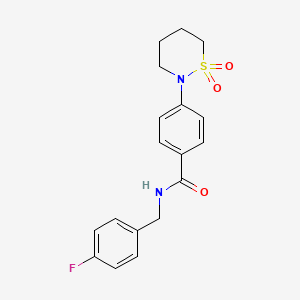

![molecular formula C16H15N3OS2 B2697055 (3-(1H-吡咯-1-基)噻吩并[2,3-b]吡啶-2-基)(硫吗啉基)甲酮 CAS No. 1112279-76-1](/img/structure/B2697055.png)

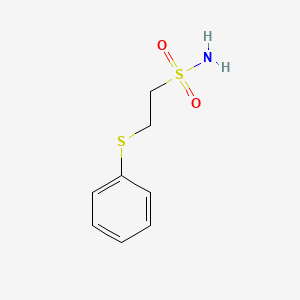

(3-(1H-吡咯-1-基)噻吩并[2,3-b]吡啶-2-基)(硫吗啉基)甲酮

货号 B2697055

CAS 编号:

1112279-76-1

分子量: 329.44

InChI 键: QUUOBIYPEBUTOY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from similar compounds. For instance, the molecular structure of ethyl 4-methoxymethyl-6-methyl-3- (1 H -pyrrol-1-yl)thieno [2,3- b ]pyridine-2-carboxylate was determined by X-ray diffraction analysis .Chemical Reactions Analysis

Reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno [2,3- b ]pyridines afford a number of substituted 3- (1 H -pyrrol-1-yl)thieno [2,3- b ]pyridines . The possibility of the reaction and the yield of the product are determined by the character of a substituent in position 2 of thieno [2,3- b ]pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a compound with a similar structure has a melting point of 265–266 °C .科学研究应用

光谱性质与量子化学计算

- 噻吩并[2,3-b]吡啶衍生物,包括结构上类似于(3-(1H-吡咯-1-基)噻吩并[2,3-b]吡啶-2-基)(硫代吗啉)甲甲酮的化合物,已被研究其电子吸收、激发和荧光性质。这些在各种溶剂中的研究揭示了有趣的双重荧光与弱电荷转移分离。量子化学计算支持这些发现,突出了吡啶噻吩环中甲基/烷基取代对电子性质的影响 (Al-Ansari, 2016)。

抗增殖性质和溶解度增强

- 对噻吩并[2,3-b]吡啶衍生物(包括目标化合物)的溶解度研究表明其作为抗增殖剂的潜力。已经探索了提高其溶解度的策略,例如连接吗啉部分。这种改变显着提高了水溶性,尽管对癌细胞的活性降低 (Zafar et al., 2018)。

生物活性的多样性

- 噻吩并[2,3-b]吡啶支架,如目标化合物中所发现的,由于其多样化的生物活性,在药物化学中具有重要意义。已发现该支架的衍生物作为具有针对某些致瘤细胞系的选择性的新型细胞毒性剂,展示了其治疗应用的潜力 (Hayakawa et al., 2004)。

非线性光学性质的潜力

- 已经研究了一些噻吩并[2,3-b]吡啶衍生物的二阶非线性光学 (NLO) 性质。这些研究表明,噻吩并[2,3-b]吡啶骨架中的特定结构修饰可以增强 NLO 性质,表明在光子学和光电子学中具有潜在应用 (Li et al., 2012)。

作用机制

属性

IUPAC Name |

(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-16(19-8-10-21-11-9-19)14-13(18-6-1-2-7-18)12-4-3-5-17-15(12)22-14/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUOBIYPEBUTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-(Phenylsulfanyl)ethane-1-sulfonamide

96852-83-4

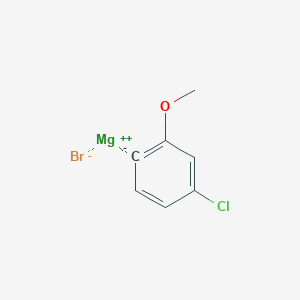

4-Chloro-2-methoxyphenylmagnesium bromide

1213256-49-5

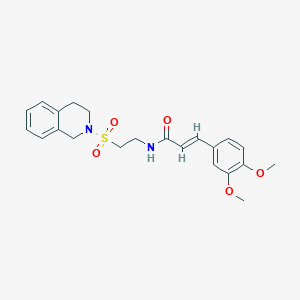

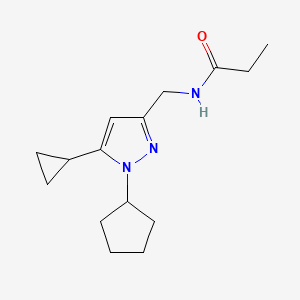

![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)

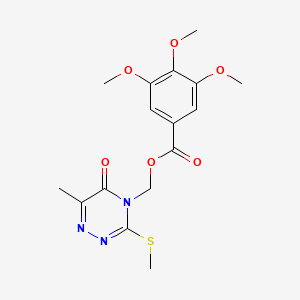

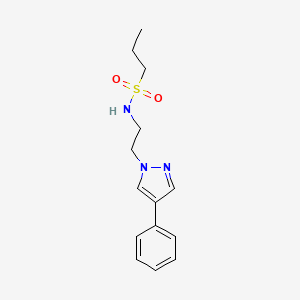

![3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696978.png)

![6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2696979.png)

![Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2696980.png)

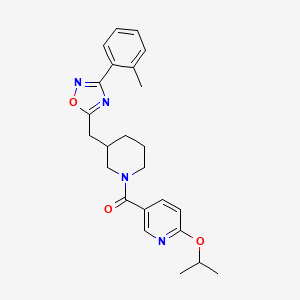

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)